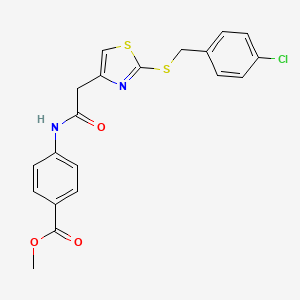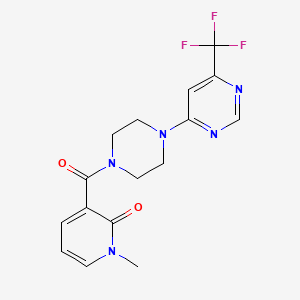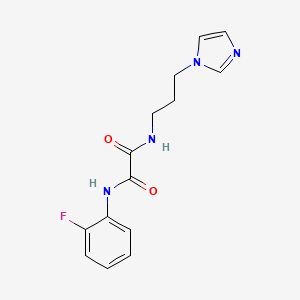
N'-(2-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide, also known as FIPI, is a small molecule inhibitor that has been studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and can affect multiple biochemical and physiological processes. In
Applications De Recherche Scientifique
1. DNA Sequence Recognition and Gene Regulation
N'-(2-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide derivatives are noted for their ability to permeate cells and bind with duplex DNA in a sequence-specific manner. This property allows them to potentially influence gene expression in vivo. Specifically, Py-Im polyamides conjugated with fluorophores have shown promise in sequence-specific recognition with fluorescence emission properties and could play significant roles in biological imaging. The research highlights the potential for these compounds to be used as tools in gene regulation and for probing the DNA structure in biological studies (Vaijayanthi, Bando, Pandian, & Sugiyama, 2012).
2. Protein-DNA Complex Characterization
The use of fluorescent-conjugated Py-Im polyamides has been explored for characterizing protein-DNA complex formation. These compounds have shown the potential to provide insights into the interaction dynamics between proteins and DNA, opening up new avenues for understanding cellular mechanisms at the molecular level (Han, Sugiyama, & Harada, 2016).
3. Modulation of Gene Expression
N'-(2-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide and its derivatives have been utilized in the development of synthetic transcriptional factors. These factors can target specific DNA sequences, potentially allowing for the modulation of gene expression. This capability provides a valuable tool for research in genetics and cellular biology (Kiakos et al., 2015).
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-11-4-1-2-5-12(11)18-14(21)13(20)17-6-3-8-19-9-7-16-10-19/h1-2,4-5,7,9-10H,3,6,8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDOULNGFCRASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCCN2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

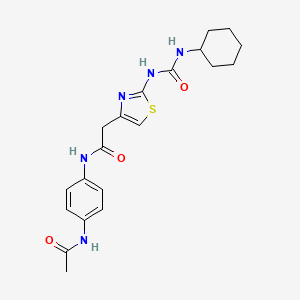
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)
![1-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2833536.png)
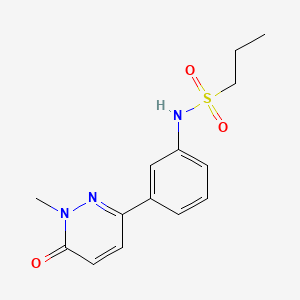
![2-[3-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2833539.png)
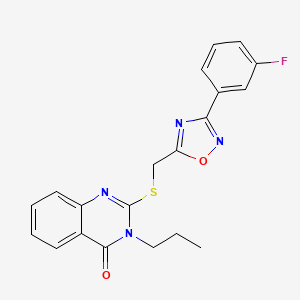
![3,4-Dihydro-2H-thieno[3,2-b][1,4]thiazine 1,1-dioxide](/img/structure/B2833547.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2833548.png)
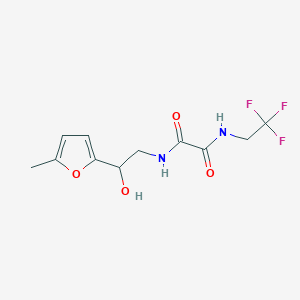
![N-(2,3-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2833550.png)
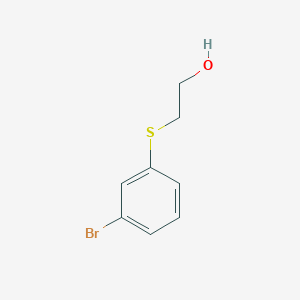
![3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2833552.png)
